N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide
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Overview
Description
N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core, a chlorobenzyl group, and a nitrofuran moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved by reacting 4-chlorobenzylamine with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized using hydrazine hydrate to yield the pyrazolo[3,4-d]pyrimidine core.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the pyrazolo[3,4-d]pyrimidine intermediate is reacted with 4-chlorobenzyl chloride.
Introduction of the Nitrofuranyl Group: The nitrofuran moiety is incorporated through a coupling reaction between the chlorobenzyl-pyrazolo[3,4-d]pyrimidine intermediate and 5-nitrofuran-2-carboxylic acid, using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially forming reactive intermediates.
Reduction: The nitro group in the nitrofuran moiety can be reduced to an amine under appropriate conditions.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to known inhibitors.
Antimicrobial Activity: The nitrofuran moiety is known for its antimicrobial properties.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anticancer and antiviral activities.
Industry
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The nitrofuran moiety can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress in target cells.
Comparison with Similar Compounds
Similar Compounds
N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide: shares structural similarities with other pyrazolo[3,4-d]pyrimidine derivatives and nitrofuran compounds.
Uniqueness
Structural Features: The combination of a pyrazolo[3,4-d]pyrimidine core with a nitrofuran moiety is unique and may confer distinct biological activities.
Biological Activity: The presence of both a chlorobenzyl group and a nitrofuran moiety may enhance its potential as a therapeutic agent compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
N-[2-[5-[(4-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O5/c20-13-3-1-12(2-4-13)10-24-11-22-17-14(19(24)28)9-23-25(17)8-7-21-18(27)15-5-6-16(31-15)26(29)30/h1-6,9,11H,7-8,10H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPWIOSFZRQXQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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